molecular formula C19H32O2 B1221557 5alpha-Androstane-11beta,17beta-diol CAS No. 22204-50-8

5alpha-Androstane-11beta,17beta-diol

Cat. No. B1221557
CAS RN: 22204-50-8
M. Wt: 292.5 g/mol
InChI Key: MGZZPWXYQSLHGQ-YISWTCPOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androstane-11beta,17beta-diol is an androstanoid.

Scientific Research Applications

Molecular Mechanisms in Neuronal Cells

5alpha-Androstane-3beta, 17beta-diol (3betaAdiol) is a metabolite of 5alpha-dihydrotestosterone and binds to estrogen receptor (ER)-beta. It has been shown to regulate gene transcription in neuronal cells. Specifically, 3betaAdiol activates ER-beta1-induced transcription mediated by an estrogen response element (ERE) in the HT-22 neuronal cell line, demonstrating its impact on ER signaling pathways in neurons (Pak et al., 2005).

Metabolic Activity in Prostate and Muscle

Studies on patients with benign prostatic hypertrophy revealed that 5alpha-androstane-3beta,17beta-diol (3beta-diol) is metabolized differently in prostate compared to skeletal muscle. The prostate shows a substantial conversion of 3beta-diol to 5alpha-DHT, indicating a specific metabolic pathway in prostate tissue (Horst et al., 1975).

Role in Cancer Cell Proliferation

In human prostate cancer LNCaP cells, 5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) was found to stimulate cell proliferation, suggesting it may play a role in prostate cancer development. The study indicates that 3alpha-diol might stimulate prostate cell proliferation by activating a pathway similar to the epidermal growth factor responsive pathways (Zimmerman et al., 2004).

Metabolism in the Pituitary

In the male rat pituitary, 5alpha-androstane-3beta, 17beta-diol is extensively metabolized into polar steroids, specifically into triols. This intense and rapid conversion into 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha, 17beta-triol indicates a specific metabolic process in the pituitary, although the biological role of these triols is not yet clear (Guiraud et al., 1979).

Inhibition of Human Leukemia Cell Growth

The chemical synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives and their antiproliferative effect on HL-60 human leukemia cells demonstrates a potential therapeutic application in leukemia treatment. Some derivatives were found to inhibit the proliferation of HL-60 cells, suggesting the potential use of these compounds in cancer therapy (Thibeault et al., 2008).

properties

CAS RN

22204-50-8

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-11,17-diol

InChI

InChI=1S/C19H32O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

MGZZPWXYQSLHGQ-YISWTCPOSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O

SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O

Canonical SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4O)C)O

Other CAS RN

22204-50-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane-11beta,17beta-diol
Reactant of Route 2
5alpha-Androstane-11beta,17beta-diol
Reactant of Route 3
5alpha-Androstane-11beta,17beta-diol
Reactant of Route 4
5alpha-Androstane-11beta,17beta-diol
Reactant of Route 5
5alpha-Androstane-11beta,17beta-diol
Reactant of Route 6
5alpha-Androstane-11beta,17beta-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.